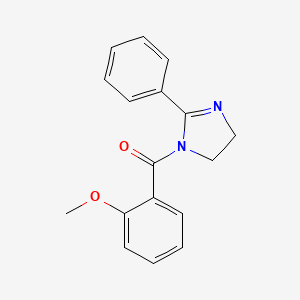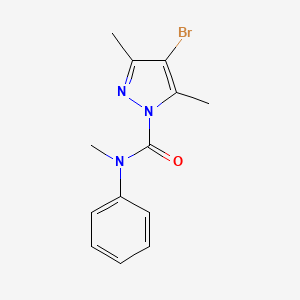
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized by scientists at the University of California, Irvine in 1990. Since then, DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of AMPA receptors, binding to the receptor site and blocking the binding of glutamate, the endogenous ligand of AMPA receptors. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission in the brain and modulate synaptic plasticity. This mechanism of action has been shown to have therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects in the brain. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission and modulate synaptic plasticity. This can lead to a reduction in neuronal excitability, which may have therapeutic benefits in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for investigating the role of AMPA receptors in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has some limitations in lab experiments. For example, it has a relatively short half-life and requires frequent dosing, which can be challenging in long-term studies.
将来の方向性
There are several future directions for 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid research. One potential direction is to investigate the therapeutic potential of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid. Finally, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be used in combination with other drugs to enhance its therapeutic effects and reduce its limitations in lab experiments.
合成法
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the quinoline ring system, the introduction of the dimethoxyphenyl group, and the final carboxylation step. The yield of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid synthesis is typically around 20-30%.
科学的研究の応用
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been widely used in scientific research to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can modulate synaptic plasticity and reduce neuronal excitability, which may have therapeutic benefits in various neurological disorders.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-7-12(2)19-15(8-11)16(20(22)23)10-17(21-19)14-6-5-13(24-3)9-18(14)25-4/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDTCILDCOKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)
![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)

![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
